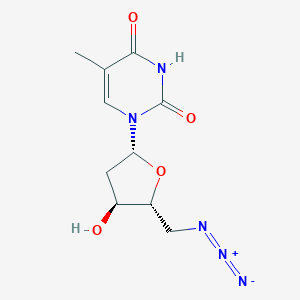

5'-Azido-5'-deoxythymidin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

LIZA-7 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese verschiedener Nukleosidanaloga verwendet.

Biologie: LIZA-7 wird in Studien im Zusammenhang mit dem Nukleinsäurestoffwechsel und Enzymwechselwirkungen eingesetzt.

Medizin: Es hat potenzielle therapeutische Anwendungen, insbesondere in der antiviralen Forschung aufgrund seiner Interaktion mit viralen Enzymen.

Wirkmechanismus

LIZA-7 übt seine Wirkung aus, indem es mit bestimmten molekularen Zielstrukturen interagiert. Es bindet an eine allosterische Stelle an der SARS-CoV-2 Nsp15 Endoribonuklease und hemmt ihre Aktivität. Diese Interaktion stört den viralen Replikationsprozess, wodurch LIZA-7 zu einem potenziellen antiviralen Mittel wird . Die beteiligten molekularen Pfade umfassen die Hemmung von RNA-verarbeitenden Enzymen, was zur Unterdrückung der viralen RNA-Synthese führt .

Wirkmechanismus

Target of Action

5’-Azido-5’-deoxythymidine, also known as Zidovudine or AZT, primarily targets the HIV-1 reverse transcriptase (RT) . This enzyme plays a crucial role in the life cycle of the HIV virus, as it is responsible for the transcription of viral RNA into DNA, which is then integrated into the host genome .

Mode of Action

Zidovudine is a prodrug that must be phosphorylated to its active form, Zidovudine triphosphate (ZDV-TP) . It acts as a structural analog of thymidine and competes with thymidine 5’-triphosphate for binding to the HIV reverse transcriptase . Once incorporated into the growing DNA chain during reverse transcription, it results in DNA chain termination . This is due to the azido group replacing the 3’-hydroxy group on the sugar moiety, preventing the formation of phosphodiester linkages needed for the completion of nucleic acid chains .

Biochemical Pathways

The biochemical pathway of Zidovudine involves its conversion into the active 5’-triphosphate form . This process is facilitated by cellular enzymes and involves several steps, including the actions of thymidine kinase and thymidylate kinase . The active form, ZDV-TP, then competes with natural nucleotides for incorporation into the viral DNA, leading to premature termination of the DNA chain .

Pharmacokinetics

Zidovudine is metabolized in the liver by glucuronidation to form 3’-azido-3’-deoxy-5’-β-D-glucopyranosyl thymidine, which is excreted in the urine by renal tubular secretion . It has a short half-life of about 1 to 1.5 hours in patients with AIDS, a plasma clearance rate of 1.3 L/h/kg, and a mean renal clearance rate of 0.23 L/h/kg .

Result of Action

The primary result of Zidovudine’s action is the inhibition of HIV replication . By acting as a chain terminator of viral DNA during reverse transcription, it prevents the virus from integrating its genetic material into the host genome . This leads to a decrease in viral load and an improvement in immunologic function .

Action Environment

The action of Zidovudine can be influenced by various environmental factors. For instance, the presence of other antiretroviral agents can enhance its efficacy, as Zidovudine is often used in combination with other drugs for the treatment of HIV infections . Additionally, factors such as the patient’s liver function can impact the metabolism and hence the effectiveness of Zidovudine .

Biochemische Analyse

Biochemical Properties

5’-Azido-5’-deoxythymidine interacts with various enzymes and proteins. It is a potential thymidine-based inhibitor of mycobacterium tuberculosis monophosphate kinase . This interaction plays a crucial role in the biochemical reactions involving this compound .

Cellular Effects

5’-Azido-5’-deoxythymidine has shown to have significant effects on various types of cells. For instance, it has been found to inhibit telomerase activity in vitro, causing telomere shortening in human HL60 cells . It also significantly enhanced the antitumor activity of paclitaxel, which causes telomere erosion, in telomerase-positive human pharynx FaDu tumors in vitro .

Molecular Mechanism

The molecular mechanism of 5’-Azido-5’-deoxythymidine involves its conversion into the effective 5’-triphosphate form by cellular enzymes . It inhibits the enzyme reverse transcriptase that HIV uses to make DNA, thereby decreasing replication of the virus . It acts as a chain-terminator of viral DNA during reverse transcription .

Temporal Effects in Laboratory Settings

Over time, in laboratory settings, 5’-Azido-5’-deoxythymidine has shown to cause changes in the effects on cellular function. For example, long-term treatment with this compound resulted in reproducible telomere shortening . It also showed a concentration-dependent synergy with paclitaxel, enhancing the cell kill effect of paclitaxel .

Dosage Effects in Animal Models

The effects of 5’-Azido-5’-deoxythymidine vary with different dosages in animal models. For instance, in a phase I trial, it was shown to improve T4 lymphocyte counts, T4: T8 cell ratios, and total lymphocyte counts at various dosages .

Metabolic Pathways

5’-Azido-5’-deoxythymidine is involved in various metabolic pathways. It is converted into the effective 5’-triphosphate form by cellular enzymes . This conversion is essential for its inhibitory effect on the enzyme reverse transcriptase .

Transport and Distribution

The transport and distribution of 5’-Azido-5’-deoxythymidine within cells and tissues have been studied. It was found that the disappearance of this compound followed first-order kinetics throughout the gastrointestinal (GI) tract at all tested concentrations .

Subcellular Localization

Its conversion into the effective 5’-triphosphate form by cellular enzymes suggests that it may be localized in the cytoplasm where these enzymes are typically found .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

LIZA-7 is synthesized through a multi-step process starting from thymidineThis is typically achieved by treating thymidine with a suitable azidating agent under controlled conditions .

Industrial Production Methods

The industrial production of LIZA-7 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Arten von Reaktionen

LIZA-7 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: LIZA-7 kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Die Azidogruppe in LIZA-7 kann mit Reduktionsmitteln wie Wasserstoff in Gegenwart eines Katalysators zu einer Aminogruppe reduziert werden.

Substitution: Die Azidogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener substituierter Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Wasserstoffgas in Gegenwart von Palladium auf Kohlenstoff ist ein typisches Reduktionsmittel.

Substitution: Nukleophile wie Amine oder Thiole können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise führt die Reduktion der Azidogruppe zu 5'-Amino-5'-desoxythymidin .

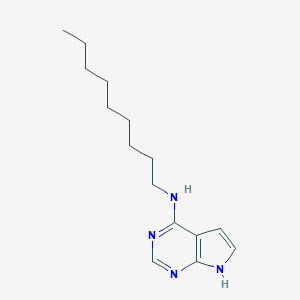

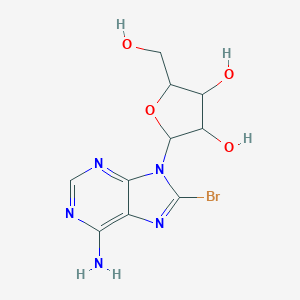

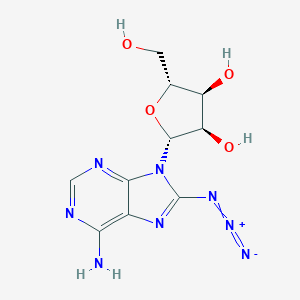

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

5'-Azido-5'-desoxyuridin: Ähnlich wie LIZA-7, aber mit einer anderen Base.

5'-Amino-5'-desoxythymidin: Eine reduzierte Form von LIZA-7.

5'-Azido-5'-desoxycytidin: Ein weiteres Nukleosidanalogon mit einer Azidogruppe an der 5'-Position.

Einzigartigkeit von LIZA-7

LIZA-7 ist aufgrund seiner spezifischen Interaktion mit der SARS-CoV-2 Nsp15 Endoribonuklease einzigartig, die bei anderen ähnlichen Verbindungen nicht beobachtet wird. Diese einzigartige Bindungseigenschaft macht es zu einem vielversprechenden Kandidaten für die antivirale Forschung .

Eigenschaften

IUPAC Name |

1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c1-5-4-15(10(18)13-9(5)17)8-2-6(16)7(19-8)3-12-14-11/h4,6-8,16H,2-3H2,1H3,(H,13,17,18)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKEHVJFBPNPCKI-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172919 | |

| Record name | Thymidine, 5'-azido-5'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19316-85-9 | |

| Record name | Thymidine, 5'-azido-5'-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019316859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymidine, 5'-azido-5'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(Dimethylamino)phenylazo]benzoic acid N-succinimidyl ester](/img/structure/B559588.png)

![N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)Adenosine](/img/structure/B559636.png)

![7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B559647.png)

![4-Amino-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B559649.png)